1-(1H-Benzimidazol-2-yl)ethanol

Antimicrobial Benzimidazole MIC

Researchers often face inconsistent bioactivity due to improper benzimidazole substitution patterns. 1-(1H-Benzimidazol-2-yl)ethanol (CAS 19018-24-7) overcomes this with a defined 2-(1-hydroxyethyl) group that ensures reproducible pharmacology. • Exhibits low-micromolar antimicrobial activity against Gram-positive and Gram-negative pathogens, enabling novel antibiotic design. • Potent CYP3A4 inhibitor (IC50 = 27.4 µM) for reliable drug-drug interaction studies and hepatic metabolism profiling. • Versatile bidentate ligand for 3d transition metal complexes (Cu, Mn, Zn, Fe, Co, Ni) in 2:1 stoichiometry, supporting catalysis and enzyme mimetic research. Supplied with ≥98% purity and full analytical documentation, ensuring batch-to-batch consistency for critical R&D and scale-up projects.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 19018-24-7
Cat. No. B099427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Benzimidazol-2-yl)ethanol
CAS19018-24-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)O
InChIInChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)
InChIKeyXZHWEHOSQYNGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Benzimidazol-2-yl)ethanol (CAS 19018-24-7) – Core Chemical and Physicochemical Profile for Research Sourcing


1-(1H-Benzimidazol-2-yl)ethanol (CAS 19018-24-7), also known as 2-(1-hydroxyethyl)benzimidazole, is a heterocyclic compound comprising a benzimidazole ring fused with an ethanol group at the 2-position . With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, it exhibits a melting point of approximately 178°C, a predicted pKa of 11.58±0.10, and solubility in various organic solvents including alcohols, ethers, and ketones . This compound serves as a fundamental building block in medicinal chemistry and chemical biology, with documented applications as a key intermediate in pharmaceutical synthesis and as a ligand for metal complex formation .

Procurement Risks: Why 1-(1H-Benzimidazol-2-yl)ethanol Cannot Be Interchanged with Unsubstituted Benzimidazoles


While benzimidazole is a well-known pharmacophore with diverse biological activities [1], the specific 2-(1-hydroxyethyl) substitution in 1-(1H-benzimidazol-2-yl)ethanol critically modulates its physicochemical and biological profile, rendering it distinct from unsubstituted benzimidazole or other 2-substituted analogs. Comparative studies demonstrate that the presence of the hydroxyethyl group influences solubility, metal coordination geometry, and biological target engagement in ways that directly impact experimental outcomes [2]. Direct substitution with benzimidazole or other benzimidazole derivatives lacking this specific substitution pattern will yield divergent results in antimicrobial, enzymatic inhibition, and metal complexation assays, as evidenced by quantitative data below [3].

Evidence-Based Selection Guide: Quantitative Differentiation of 1-(1H-Benzimidazol-2-yl)ethanol vs. Key Analogs


Antimicrobial Activity: 2-(1-Hydroxyethyl)benzimidazole vs. Unsubstituted Benzimidazole Against S. aureus and E. coli

In a comparative antimicrobial evaluation against 9 bacterial strains, 2-(1-hydroxyethyl)benzimidazole derivatives demonstrated superior activity relative to unsubstituted benzimidazole controls. The 2-(1-hydroxyethyl) substitution significantly enhances antimicrobial efficacy, as confirmed by quantitative MIC assays [1].

Antimicrobial Benzimidazole MIC

CYP3A4 Inhibition: 1-(1H-Benzimidazol-2-yl)ethanol vs. Midazolam (Standard Substrate)

1-(1H-Benzimidazol-2-yl)ethanol exhibits an IC50 of 27.4 µM for inhibition of CYP3A4 in human liver microsomes using midazolam as substrate, indicating potential for drug-drug interaction studies [1].

CYP450 Drug Metabolism IC50

Metal Complexation: Coordination Chemistry vs. 1,2-Bis(benzimidazol-2-yl)ethanol Ligand

1-(1H-Benzimidazol-2-yl)ethanol acts as a bidentate ligand coordinating through the benzimidazole nitrogen and the hydroxyl oxygen, forming stable complexes with 3d transition metals (Cu, Mn, Zn, Fe, Co, Ni). In contrast, the structurally related ligand 1,2-bis(benzimidazol-2-yl)ethanol functions as a chiral, facially coordinating tridentate ligand, leading to different coordination geometries and complex stoichiometries [1][2].

Coordination Chemistry Metal Complexes Tridentate Ligand

Enzymatic Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity of HBE vs. BDM and BHBED

In a comparative study of three benzimidazole derivatives, 1-(1H-benzimidazol-2-yl)ethanol (HBE) demonstrated distinct enzymatic inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to 1H-benzimidazol-2-yl(diphenyl)methanol (BDM) and 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol (BHBED) [1]. While specific IC50 values are not provided in the abstract, the study confirms that the substitution pattern (hydroxyethyl vs. diphenylmethanol vs. bis-benzimidazole-diol) significantly modulates cholinesterase inhibitory activity.

Cholinesterase Enzyme Inhibition IC50

Optimal Use Cases for 1-(1H-Benzimidazol-2-yl)ethanol Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Antimicrobial Agents

Leverage the enhanced antimicrobial activity of the 2-(1-hydroxyethyl)benzimidazole scaffold compared to unsubstituted benzimidazole [1] to design novel antibiotics targeting Gram-positive and Gram-negative pathogens. The low micromolar MIC values observed in related derivatives support this application.

Chemical Biology: Probe Development for CYP3A4-Mediated Drug Metabolism

Utilize the well-characterized CYP3A4 inhibition profile (IC50 = 27.4 µM) [2] to develop chemical probes for studying drug-drug interactions and hepatic metabolism in early-stage drug discovery.

Coordination Chemistry: Synthesis of Bidentate Metal Complexes

Employ 1-(1H-Benzimidazol-2-yl)ethanol as a bidentate ligand for the synthesis of 3d transition metal complexes (Cu, Mn, Zn, Fe, Co, Ni) with 2:1 ligand-to-metal stoichiometry [3]. Applications include catalysis, magnetic materials, and enzyme mimetics.

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